5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide
Description
5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 4, a methyl group at position 2, and a hydrazide moiety at the carboxylic acid position. Hydrazides, in general, are known for their versatility in forming hydrazones and heterocyclic derivatives, which are pivotal in medicinal chemistry .
Properties
IUPAC Name |
4-amino-2-methylpyrimidine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O/c1-3-9-2-4(5(7)10-3)6(12)11-8/h2H,8H2,1H3,(H,11,12)(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETZSBPGZSLIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197852 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-15-0 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacokinetic and Toxicity Considerations
- Metabolism: Hydrazides are prone to hydrolysis or oxidation. The methyl group in the target compound may slow degradation, improving bioavailability.
- Toxicity: Some hydrazides (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl] hydrazide) show carcinogenicity in murine models , underscoring the need for structural optimization to mitigate risks.
Biological Activity
5-Pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide, known for its diverse biological activities, has garnered attention in medicinal chemistry. This compound belongs to the hydrazide class, which is recognized for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various studies and data.
Biological Activity Overview
The biological activities of hydrazides, particularly those containing pyrimidine rings, have been extensively studied. The following sections summarize key findings from various research studies.
Antimicrobial Activity
Hydrazides have shown significant antimicrobial properties against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Studies indicate that derivatives of pyrimidine hydrazides display considerable antibacterial activity. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 7.8 to 250 µg/mL against tested Gram-positive strains .
- Fungal Activity : The compound demonstrated efficacy against fungal strains such as Candida albicans and Aspergillus flavus, with MIC values comparable to standard antibiotics .
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound:
- Cytotoxicity Tests : Various derivatives were tested against multiple cancer cell lines. For example, compounds derived from this hydrazide exhibited IC50 values as low as 2.42 µM against the U87MG glioblastoma cell line .
- Mechanism of Action : The presence of specific moieties such as hydrazone groups has been linked to increased cytotoxicity and inhibition of key kinases involved in cancer progression, such as EGFR and VEGFR .
Anti-inflammatory Effects
Hydrazides have also been evaluated for their anti-inflammatory properties:
- In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly compared to control groups .
- Mechanistic Insights : Inhibition of pro-inflammatory cytokines has been observed in treated subjects, suggesting a potential pathway for therapeutic application in inflammatory diseases.
Table 1: Antimicrobial Activity of Hydrazide Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-Pyrimidinecarboxylic acid | 7.8 - 250 | Gram-positive bacteria |
| Hydrazide derivative A | 10 - 100 | Staphylococcus aureus |
| Hydrazide derivative B | 15 - 200 | Escherichia coli |
| Hydrazide derivative C | 5 - 50 | Candida albicans |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Pyrimidinecarboxylic acid | U87MG | 2.42 |
| Compound X | MCF-7 | 3.15 |
| Compound Y | A549 | 4.67 |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study synthesized various hydrazide derivatives and tested their antimicrobial activity against resistant strains. The results indicated that certain modifications significantly enhanced activity against MRSA .
- Anticancer Research : In vitro studies demonstrated that compounds derived from this hydrazide effectively inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Inflammation Model : An animal model was used to assess the anti-inflammatory effects of the compound, revealing a marked reduction in paw edema compared to controls .
Q & A
Q. What are the common synthetic routes for 5-pyrimidinecarboxylic acid, 4-amino-2-methyl-, hydrazide?
The synthesis typically involves reacting hydrazine hydrate with pyrimidine derivatives under controlled conditions. For example, hydrazine can react with enamines to yield aminopyrazoles or cyanopyrazoles depending on reaction parameters (e.g., solvent, temperature, and stoichiometry) . A specific protocol involves treating 2-R-5-oxo-5-H-6-ethylcarboxylate-7-phenyl-1,3,4-thiadiazolo-pyrimidine with hydrazine to form carbohydrazide derivatives, confirmed via ¹³C NMR and IR spectroscopy . Methodological variations in hydrazide functionalization, such as using carbodiimide coupling agents for active ester formation, are also applicable .
Q. Which spectroscopic techniques are employed to characterize this compound and its derivatives?
Structural validation relies on ¹H NMR for proton environments, ¹³C NMR for carbon backbone analysis, and IR spectroscopy for identifying functional groups like hydrazide (-CONHNH₂) and pyrimidine rings . Mass spectrometry (LC-MS/MS) is critical for mapping post-translational modifications or reaction byproducts, particularly in proteomic studies . For fluorescent derivatives, dansyl hydrazide labeling enables tracking of DNA-binding behavior via fluorescence spectroscopy .
Q. What biological activities have been reported for hydrazide-containing pyrimidine derivatives?
These compounds exhibit antimicrobial activity against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli) pathogens, with efficacy influenced by substituent groups on the pyrimidine ring . Immunomodulatory effects, such as T-cell activation, are documented for hydrazide derivatives, attributed to their ability to form semicarbazides or thiosemicarbazides .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Byproduct formation (e.g., cyanopyrazoles vs. aminopyrazoles) is highly dependent on solvent polarity and temperature. For instance, polar aprotic solvents (DMF) favor aminopyrazole formation, while non-polar solvents yield cyanopyrazoles . Kinetic monitoring via LC-MS can identify intermediate species, enabling real-time adjustment of stoichiometric ratios .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
Contradictions in antimicrobial or enzyme inhibition data often arise from variations in assay conditions (e.g., pH, cell line). For example, benzoic acid hydrazide analogs inhibit myeloperoxidase (MPO) via heme ejection, but results vary with H₂O₂ concentration . Standardized dose-response curves and orthogonal assays (e.g., fluorogenic substrates for MPO activity) are recommended for validation .
Q. How is hydrazide functionalization applied in proteomic studies?
Hydrazide chemistry enables selective enrichment of N-glycopeptides via Schiff base formation with oxidized glycans. Solid-phase hydrazide magnetic nanocomposites (e.g., Fe₃O₄@PMAH) improve glycopeptide recovery by 5-fold compared to resins, with minimal nonspecific binding . For 4-hydroxynonenal (HNE)-modified proteins, hydrazide capture coupled with MS/MS identifies histidine residues as primary modification sites .
Q. What computational methods support the design of hydrazide derivatives for enzyme inhibition?
Molecular docking and QSAR models predict binding affinities of hydrazide analogs to target enzymes (e.g., MAO-B, MPO). For ferulic acid hydrazide derivatives, computational evaluation revealed that electron-withdrawing substituents enhance MAO-B inhibition by stabilizing enzyme-ligand interactions . MD simulations further assess hydrazide-induced conformational changes in heme-containing proteins .
Q. How does structural modification of the hydrazide moiety affect antimicrobial efficacy?
Introducing electron-donating groups (e.g., methyl, phenyl) at the pyrimidine 4-position enhances membrane permeability in Gram-negative bacteria. Conversely, bulky substituents reduce activity due to steric hindrance . Comparative MIC assays against clinical isolates (e.g., M. catarrhalis) and cytotoxicity screening (HepG2/THP-1 cells) are critical for structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. How to interpret conflicting results in hydrazide-mediated enzyme inhibition mechanisms?
Benzoic acid hydrazide analogs inhibit MPO via heme ejection, but some studies report iron-independent mechanisms . Discrepancies arise from differences in H₂O₂ concentrations: sub-stoichiometric H₂O₂ promotes heme release, while excess H₂O₂ induces irreversible oxidation. Dual-step kinetic assays (fluorogenic ADHP substrate) and heme quantification (UV-vis spectroscopy) clarify these pathways .
Q. Why do hydrazide-based glycopeptide enrichment methods yield variable specificity?
Specificity depends on glycan oxidation efficiency (e.g., periodate concentration) and hydrazide density on solid supports. Fe₃O₄@PMAH nanocomposites achieve 69.6% glycopeptide specificity by balancing hydrophilicity and hydrazide accessibility, whereas traditional resins suffer from matrix effects . False positives are mitigated by stringent washing (e.g., urea/acetonitrile) and enzymatic deglycosylation controls .
Q. Methodological Recommendations
- Synthetic Optimization : Use kinetic profiling (LC-MS) and DOE (Design of Experiments) to map reaction parameter effects .
- Biological Assays : Pair MIC testing with cytotoxicity screens (MTT assay) and mechanistic studies (e.g., ROS detection) .
- Proteomic Workflows : Combine hydrazide enrichment with tandem mass tags (TMT) for quantitative glycoproteomics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
